![molecular formula C12H10O2S B012068 3-(2-Methoxybenzoyl)thiophene CAS No. 109106-65-2](/img/structure/B12068.png)
3-(2-Methoxybenzoyl)thiophene
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Overview
Description
Synthesis Analysis
The synthesis of methoxybenzo[b]thiophenes, including compounds similar to 3-(2-Methoxybenzoyl)thiophene, typically involves strategies such as Friedel-Crafts acylation, direct functionalization, and catalytic methods. For instance, Rhodium-catalyzed transannulation reactions have been utilized for the efficient and regioselective synthesis of thiophenes, demonstrating a modular approach to their construction (Kurandina & Gevorgyan, 2016).
Molecular Structure Analysis
The molecular structure of methoxybenzo[b]thiophenes has been elucidated through X-ray crystallography, revealing detailed geometric parameters such as bond lengths, angles, and torsion angles. The crystal and molecular structures of two methoxybenzo[b]thiophenes have been determined, highlighting the role of van der Waals forces and hydrogen bonding in the crystal lattice (Mullica et al., 1996).
Chemical Reactions and Properties
Methoxybenzo[b]thiophenes undergo various chemical reactions, including bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation. These reactions demonstrate the reactivity of the thiophene ring and the influence of substituents on the reaction outcomes (Clarke, Scrowston & Sutton, 1973).
Scientific Research Applications
Synthesis and Structural Insights
Synthesis of Photochromic Thieno-2H-Chromene Derivatives The research presented by Queiroz et al. explores the synthesis of photochromic thieno-2H-chromenes from hydroxybenzo[b]thiophenes. The process involves the demethylation of methoxybenzo[b]thiophenes, leading to the preparation of hydroxybenzo[b]thiophenes, which are key precursors. The study highlights the photochromic behavior of the synthesized compounds, comparing them to reference compounds for a deeper understanding of their properties (Queiroz et al., 2000).
X-ray Structures of Methoxybenzo[b]Thiophenes Mullica et al. conducted a detailed study on the crystal and molecular structures of methoxybenzo[b]thiophenes using single-crystal X-ray diffractometry. This research provides insights into the molecular arrangements and highlights the significance of hydrogen bonding and van der Waals forces in the structural stability of these compounds (Mullica et al., 1996).
Chemical Reactions and Modifications
Vilsmeier–Haack Reaction with Methoxybenzo[b]Thiophen The study by Ricci et al. explores the Vilsmeier–Haack formylation of methoxybenzo[b]thiophen, revealing the conditions under which different products can be synthesized. This research provides valuable insights into the chemical reactivity and potential modifications of methoxybenzo[b]thiophen (Ricci et al., 1967).
Synthesis of 2-Aryl-3-Anilinobenzo[b]Thiophene Derivatives Romagnoli et al. developed a method for constructing a series of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes, investigating their antiproliferative properties. This research underscores the therapeutic potential of benzo[b]thiophene derivatives in cancer chemotherapy, focusing on their role in inducing apoptosis (Romagnoli et al., 2021).
Future Directions
properties
IUPAC Name |
(2-methoxyphenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAKRXIKWPTTPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546627 |
Source
|
Record name | (2-Methoxyphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109106-65-2 |
Source
|
Record name | (2-Methoxyphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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